molecular formula C23H28N4O2 B4789416 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B4789416
M. Wt: 392.5 g/mol
InChI Key: ZKMXRLZOHCEIDP-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 2 with a morpholin-4-ylmethyl group. The acetamide moiety is N-phenyl-N-isopropyl, contributing to steric bulk and lipophilicity. Morpholine, a six-membered heterocycle with an oxygen and nitrogen atom, enhances solubility and may facilitate target binding through hydrogen bonding .

Properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-18(2)27(19-8-4-3-5-9-19)23(28)17-26-21-11-7-6-10-20(21)24-22(26)16-25-12-14-29-15-13-25/h3-11,18H,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMXRLZOHCEIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, followed by the introduction of the morpholin-4-ylmethyl group and the acetamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzimidazole Core

a) Morpholine-Containing Derivatives
  • 2-(4-Chlorophenoxy)-N-{1-[2-(4-Morpholinyl)ethyl]-1H-Benzimidazol-2-yl}acetamide (): The benzimidazole is substituted with a morpholinyl ethyl group and a chlorophenoxy acetamide. Contrast: The target compound’s morpholinylmethyl group may offer better conformational flexibility compared to the ethyl-linked morpholine in .
  • Brezivaptanum ():

    • A vasopressin receptor antagonist with a morpholinyl ethyl group attached to a triazole ring.
    • Structural similarity: Both compounds utilize morpholine for solubility and target engagement.
    • Key difference: Brezivaptanum’s triazole core vs. the target’s benzimidazole, leading to divergent biological targets .
  • Zandelisib ():

    • A PI3K inhibitor featuring a benzimidazole linked to morpholine via a triazine ring.
    • The morpholine here stabilizes interactions with kinase ATP pockets.
    • The target compound’s simpler morpholinylmethyl substitution may limit kinase affinity but improve synthetic accessibility .
b) Non-Morpholine Derivatives
  • 2-{2-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]-1H-Benzimidazol-1-yl}-N-phenyl-N-(propan-2-yl)acetamide (): Substituted with a pyrrolidinone ring instead of morpholine. Higher molecular weight (482.58 vs. ~450 for the target) and similar logP (4.58). The pyrrolidinone may introduce hydrogen-bonding sites, altering target selectivity compared to morpholine .
  • Anthelmintic Benzimidazole-1-Acetamides (): Derivatives like 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide) and 3q (N-phenyl-2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]acetamide) showed superior anthelmintic activity to albendazole. The target compound’s morpholine substituent may improve solubility and safety profiles compared to nitro groups .

Pharmacokinetic and Physicochemical Properties

Compound Molecular Weight logP Polar Surface Area (Ų) Key Features Reference
Target Compound ~450 (estimated) ~4.5 ~50 Morpholinylmethyl, N-isopropyl -
Compound 482.58 4.58 49.41 Pyrrolidinone, 4-methoxyphenyl
Compound 455.93 4.1 76.20 Chlorophenoxy, morpholinyl ethyl
Zandelisib () 573.54 3.8 105.80 Triazine, difluoromethyl
3c () 365.36 3.2 89.30 Nitrophenyl, ethylamide
  • logP Trends : The target compound’s logP (~4.5) balances lipophilicity for membrane penetration and solubility. Morpholine-containing analogs () generally have lower logP than nitro-substituted derivatives (), suggesting better metabolic stability.
  • Polar Surface Area (PSA) : Higher PSA in zandelisib (105.8 Ų) correlates with kinase target engagement, while the target compound’s moderate PSA (~50 Ų) may favor CNS permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[2-(morpholin-4-ylmethyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide

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